molecular formula C22H24N4O3 B14160637 2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone CAS No. 890092-08-7

2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone

Cat. No.: B14160637
CAS No.: 890092-08-7
M. Wt: 392.5 g/mol
InChI Key: UNYDQEQZRCGSHK-UHFFFAOYSA-N
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Description

2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone is a complex organic compound that features a unique combination of furan, piperazine, and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl-piperazine intermediate. This intermediate is subsequently coupled with 1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and substituted piperazine derivatives.

Scientific Research Applications

2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone is unique due to its specific combination of furan, piperazine, and indole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

890092-08-7

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C22H24N4O3/c27-21(15-24-9-11-25(12-10-24)22(28)20-6-3-13-29-20)26-8-7-19-17(14-26)16-4-1-2-5-18(16)23-19/h1-6,13,23H,7-12,14-15H2

InChI Key

UNYDQEQZRCGSHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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